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. . Median PFS .
Cancer Type /| Trial Treatment Key Patient . Hazard Ratio
. . (Ipatasertib vs.
Name Regimen Population (HR) & P-value
Placebo)

mMTNBC (LOTUS) Ipatasertib + Intention-to- 6.2 vs. 4.9 months HR 0.60; 95% CI

[1] Paclitaxel Treat (ITT) 0.37-0.98;
p=0.037

mMTNBC (LOTUS) Ipatasertib + PTEN-low 6.2 vs. 3.7 months HR 0.59; 95% CI

[1] Paclitaxel tumors 0.26-1.32; p=0.18

ER+/HER2- mBC Ipatasertib + ITT (post- 5.32 vs. 1.94 months HR 0.61; 95% CI

(FINER) [2] Fulvestrant CDK4/6i & Al) 0.46-0.81;
p=0.0007

ER+/HER2- mBC
(FINER) [2]

mCRPC
(IPATential150) [3]
[4]

Ipatasertib +
Fulvestrant

Ipatasertib +
Abiraterone

AKT pathway-
altered

PTEN-loss (by
IHC)

5.45 vs. 1.91 months

18.5 vs. 16.5 months

HR 0.47; 95% ClI
0.31-0.72;
p=0.0005

HR 0.77; 95% ClI
0.61-0.98;
p=0.034

© 2026 Smolecule. All rights reserved.

177

Tech Support


https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.smolecule.com/products/s001406?utm_src=pdf-interest
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5626630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5626630/
https://www.onclive.com/view/ipatasertib-plus-fulvestrant-demonstrates-significant-pfs-benefit-in-er-her2-metastatic-breast-cancer
https://www.onclive.com/view/ipatasertib-plus-fulvestrant-demonstrates-significant-pfs-benefit-in-er-her2-metastatic-breast-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9637074/
https://www.sciencedirect.com/science/article/pii/S0302283824027714
https://www.smolecule.com/products/s001406?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Detailed Experimental Protocols

The conclusions in the table above are derived from rigorous, randomized controlled trials. Here is a detailed

look at their methodologies.

LOTUS Trial (NCT02162719) in mTNBC [1]

¢ Study Design: Randomized, double-blind, placebo-controlled, phase 2 trial.
e Participants: 124 women with previously untreated, inoperable, locally advanced or metastatic
TNBC.
¢ Intervention: Patients were randomized 1:1 to receive:
o lIpatasertib arm: Oral ipatasertib (400 mg, days 1-21) + IV paclitaxel (80 mg/mz, days 1, 8,
15) in 28-day cycles.
o Placebo arm: Oral placebo + IV paclitaxel on the same schedule.
¢ Primary Endpoints: Progression-free survival (PFS) in the ITT population and in the subgroup with
PTEN-low tumors.
¢ Stratification: Patients were stratified based on previous therapy, chemotherapy-free interval, and
tumor PTEN status.

FINER Trial (NCT04650581) in ER+/HER2- mBC [2]

e Study Design: Randomized, double-blind, placebo-controlled, phase 3 trial.
¢ Participants: 250 patients with ER-positive, HER2-negative metastatic breast cancer whose disease
progressed on frontline CDK4/6 inhibitor and aromatase inhibitor.
¢ Intervention: Patients were randomized 1:1 to receive:
o lpatasertib arm: Oral ipatasertib (400 mg, days 1-21) + intramuscular fulvestrant (500 mg on
days 1, 14, 28, then every 28 days).
o Placebo arm: Oral placebo + fulvestrant on the same schedule.
¢ Primary Endpoint: PFS assessed by RECIST 1.1 in the ITT population.

IPATential150 Trial (NCT03072238) in mCRPC [3] [4]

¢ Study Design: Randomized, double-blind, placebo-controlled, phase 3 trial.

e Participants: 1101 men with previously untreated metastatic castration-resistant prostate cancer
(mCRPC).
¢ Intervention: Patients were randomized 1:1 to receive:
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o lIpatasertib arm: Oral ipatasertib (400 mg daily) + abiraterone (1000 mg daily) + prednisolone
(5 mg twice dalily).
o Placebo arm: Oral placebo + abiraterone + prednisolone.
¢ Primary Endpoints: Radiographic PFS (rPFS) in patients with PTEN-loss tumors (by
immunohistochemistry) and in the ITT population.

Safety and Tolerability Profile

The efficacy of ipatasertib is accompanied by a manageable but distinct safety profile. The table below

compares common adverse events (AEs) associated with ipatasertib versus placebo across trials.

Adverse Event

Ipatasertib Arm
(Incidence)

Placebo Arm
(Incidence)

Notes

Diarrhea

Hyperglycemia

Nausea

Fatigue

Rash

Decreased Neutrophil
Count/Neutropenia

Very Common
(e.q.,87.1%in
FINER) [2]

Common (e.g.,
43.6% in FINER)

[2]

Common (e.g.,
58.9% in FINER)
[2]

Common (e.g.,
40.3% in FINER)

[2]
Reported [3]

Reported [1]

Less Common
(e.g., 25.0% in
FINER) [2]

Less Common
(e.g., 33.1%in
FINER) [2]

Less Common
(e.g., 25.0% in
FINER) [2]

Less Common

(e.g., 25.0% in
FINER) [2]

Reported [1]

Most common AE; often
Grade 1/2, but Grade 3 can
occur [1] [2].

On-target effect of AKT

inhibition [2].

Typically low grade [2].

Can be related to
combination chemotherapy
(e.g., paclitaxel).
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Biomarkers and Mechanism of Action

Ipatasertib's activity is closely linked to the PI3K/AKT signaling pathway, a frequently dysregulated driver

in many cancers. The following diagram illustrates the pathway and ipatasertib's targeted mechanism.
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The PI3BK/AKT/mTOR pathway is a central regulator of cell survival and growth [1] [5]. Key biomarkers

that predict sensitivity to ipatasertib include:

e PIK3CA/AKT1/PTEN alterations: Genetic alterations in these pathway components are associated
with higher baseline AKT phosphorylation (pAKT) and enriched clinical benefit from ipatasertib [6]

[7].

e pTEN loss: Loss of the PTEN tumor suppressor, a negative regulator of the pathway, is a strong
predictor of response, particularly in prostate cancer and TNBC [1] [3] [4].

e pAKT levels: Tumors with high levels of phosphorylated AKT (pAKT) are more "addicted” to AKT
signaling, making them more sensitive to AKT inhibition, even in the absence of known genomic
alterations [7].

Conclusion for Drug Development Professionals

Clinical data consistently demonstrates that adding ipatasertib to standard-of-care therapy provides a

statistically significant PFS advantage over placebo in specific settings:

e Strongest Efficacy Signal: The most robust benefits are observed in biomarker-selected
populations, particularly tumors with PTEN loss or other alterations in the PIBKIAKT/PTEN axis [1]

[2] [4].

¢ Manageable Safety: The safety profile is characterized by on-target, manageable adverse events
like diarrhea and hyperglycemia, requiring proactive management [1] [2].

¢ Future Directions: Research continues to refine patient selection, exploring combinations with
immunotherapy [6] and the role of functional protein signaling maps beyond genomic biomarkers
alone [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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